molecular formula C11H14ClN5 B503735 N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-33-5

N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine

Cat. No.: B503735
CAS No.: 876897-33-5
M. Wt: 251.71g/mol
InChI Key: PQWXBEVJLODOAS-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-propyl-1H-tetrazol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-L-prolinamide
  • N-(3-chlorobenzyl)-L-phenylalanine

Uniqueness

N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

876897-33-5

Molecular Formula

C11H14ClN5

Molecular Weight

251.71g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C11H14ClN5/c1-2-6-17-11(14-15-16-17)13-8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3,(H,13,14,16)

InChI Key

PQWXBEVJLODOAS-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC(=CC=C2)Cl

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC(=CC=C2)Cl

solubility

29.6 [ug/mL]

Origin of Product

United States

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